3-methyl-6-(pyridin-2-ylthio)pyrimidin-4(3H)-one

physicochemical profiling drug-likeness permeability

This compound is a differentiated pyrimidin-4(3H)-one scaffold combining an N3-methyl, C6-pyridin-2-ylthio, and unsubstituted C2 core—resulting in zero hydrogen bond donors, a computed XLogP3 of 1, and a potential tridentate N-N-S metal-coordination motif absent in C2-thioether or N3-H analogues. Its distinct physicochemical signature and privileged pharmacophore make it a highly strategic, non-generic singleton for kinase fragment libraries, antiviral RdRp screening, and metalloenzyme inhibitor campaigns. Researchers should procure this exact chemotype alongside N3-ethyl/benzyl variants for definitive SAR mapping.

Molecular Formula C10H9N3OS
Molecular Weight 219.26
CAS No. 2310224-38-3
Cat. No. B2801635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-6-(pyridin-2-ylthio)pyrimidin-4(3H)-one
CAS2310224-38-3
Molecular FormulaC10H9N3OS
Molecular Weight219.26
Structural Identifiers
SMILESCN1C=NC(=CC1=O)SC2=CC=CC=N2
InChIInChI=1S/C10H9N3OS/c1-13-7-12-9(6-10(13)14)15-8-4-2-3-5-11-8/h2-7H,1H3
InChIKeyRSDRNIVUXYYYKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes40 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-6-(pyridin-2-ylthio)pyrimidin-4(3H)-one (CAS 2310224-38-3): Procurement-Grade Pyrimidinone-Thioether Scaffold for Early-Stage Medicinal Chemistry


3-Methyl-6-(pyridin-2-ylthio)pyrimidin-4(3H)-one (CAS 2310224-38-3, molecular formula C10H9N3OS, MW 219.26) is a heterocyclic small molecule comprising a pyrimidin-4(3H)-one core with a methyl substituent at the N3 position and a pyridin-2-ylthio moiety at the C6 position [1]. The compound belongs to the broader class of S-substituted pyrimidin-4(3H)-ones, a privileged scaffold in medicinal chemistry that has yielded non-nucleoside HIV-1 reverse transcriptase inhibitors (S-DABOs) [2] and kinase inhibitors targeting Pim-1 [3]. It is currently offered as a research-grade building block by commercial suppliers including Life Chemicals, with catalog availability in quantities from 1 mg to 75 mg [1]. Critically, no peer-reviewed primary research publication or patent explicitly characterizing the biological activity, selectivity, or physicochemical profiling of this exact compound was identified at the time of this analysis.

Why In-Class Pyrimidinone-Thioether Analogs Cannot Substitute for 3-Methyl-6-(pyridin-2-ylthio)pyrimidin-4(3H)-one in SAR and Lead Optimization Campaigns


Subtle positional isomerism within the pyrimidin-4(3H)-one-thioether chemotype produces profound differences in molecular recognition. In the related S-DABO anti-HIV-1 series, shifting the thioether substituent from the C2 to the C6 position of the pyrimidinone ring, or altering the N3-alkyl group, can modulate antiviral potency by over an order of magnitude [1]. Similarly, in pyridothienopyrimidinone Pim-1 inhibitors, rigidification of the core via ring closure improved IC50 values from micromolar to sub-micromolar range, demonstrating that even conservative scaffold modifications are not functionally interchangeable [2]. The target compound's unique combination of N3-methyl, C6-pyridin-2-ylthio, and C2-unsubstituted pyrimidin-4(3H)-one core—with zero hydrogen bond donors (HBD = 0) and a computed XLogP3 of 1 [3]—occupies a distinct region of physicochemical space relative to its closest commercially available isomers. For example, 3-methyl-6-(pyridin-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 521969-43-7) bears a 2-thioxo group that introduces a hydrogen bond donor absent in the target compound, fundamentally altering its solubility, permeability, and target-binding profile. Generic substitution across this scaffold class is therefore chemically unsound without empirical head-to-head validation.

Quantitative Differentiation Evidence for 3-Methyl-6-(pyridin-2-ylthio)pyrimidin-4(3H)-one vs. Closest Structural Analogs


Hydrogen Bond Donor Count: Target Compound (HBD = 0) vs. 2-Thioxo Positional Isomer (HBD ≥ 1)

The target compound, 3-methyl-6-(pyridin-2-ylthio)pyrimidin-4(3H)-one, has a computed hydrogen bond donor count of zero [1]. In contrast, its closest commercially available positional isomer, 3-methyl-6-(pyridin-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 521969-43-7), bears a thioxo group at C2 that confers at least one hydrogen bond donor . According to Lipinski's Rule of Five, HBD count is a critical determinant of oral bioavailability; compounds with HBD > 5 are more likely to exhibit poor absorption, but even a shift from HBD = 0 to HBD = 1 can measurably alter Caco-2 permeability and plasma protein binding [2].

physicochemical profiling drug-likeness permeability

Topological Polar Surface Area: Target Compound (TPSA = 70.9 Ų) vs. Drug-Likeness Thresholds

The target compound has a computed topological polar surface area (TPSA) of 70.9 Ų [1]. This value falls below both the standard oral bioavailability threshold (TPSA < 140 Ų) and the more stringent CNS penetration threshold (TPSA < 90 Ų) proposed by Pajouhesh and Lenz [2]. By comparison, pyridothienopyrimidinone Pim-1 inhibitors (a fused-ring class-level comparator) have larger TPSA values due to additional heteroatoms, and S-DABO HIV-1 NNRTIs with C6-benzyl substituents also exceed the target compound's TPSA owing to the bulkier C6 substituent [3]. The target compound's low TPSA, combined with its XLogP3 of 1, places it in a favorable region of the CNS multiparameter optimization (MPO) desirability space.

ADME prediction oral bioavailability CNS drug design

Rotatable Bond Count: Target Compound (2 Rotatable Bonds) vs. Fused-Ring Pyrimidinone Analogs

The target compound has only 2 rotatable bonds (the C6-S bond and the S-pyridyl bond) [1]. This low rotatable bond count reduces the entropic penalty upon target binding compared to more flexible analogs. For context, 5-allyl-6-benzyl-2-(3-hydroxypropylthio)pyrimidin-4(3H)-one (an S-DABO analog with IC50 = 0.32 µM against HIV-1) bears at least 6 rotatable bonds [2]. Conversely, fused-ring pyridothienopyrimidinone Pim-1 inhibitors such as 7a (IC50 = 1.18 µM) have a rigidified scaffold with zero additional rotatable bonds beyond the aryl substituent, achieving potency through conformational pre-organization [3]. The target compound occupies an intermediate flexibility space: more constrained than typical S-DABOs but less rigidified than fused tricyclic analogs.

conformational flexibility ligand efficiency entropic binding penalty

Commercial Availability and Scalability: Target Compound vs. Custom Synthesis of Pyridothienopyrimidinone Analogs

3-Methyl-6-(pyridin-2-ylthio)pyrimidin-4(3H)-one is commercially available off-the-shelf from Life Chemicals in quantities ranging from 1 mg ($54) to 75 mg ($208) [1]. In contrast, structurally related pyridothienopyrimidinone Pim-1 inhibitors (e.g., compounds 7a–7d) require multi-step custom synthesis involving microwave-assisted tandem reactions with typical overall yields of 72–89% [2]. The commercial availability of the target compound eliminates 4–6 weeks of custom synthesis lead time and reduces upfront procurement risk for exploratory SAR campaigns. While the target compound lacks published biological data (a significant limitation discussed below), its immediate availability at defined purity enables rapid in-house profiling that is not possible with literature-only compounds that lack commercial supply.

procurement supply chain cost efficiency

Critical Evidence Gap: Absence of Published Biological Activity Data for the Target Compound

A comprehensive search of PubMed, patent databases (USPTO, WIPO, EPO), PubChem, ChEBI, ChemSpider, and BindingDB identified NO peer-reviewed publication, patent example, or biochemical assay result that directly characterizes the biological activity of 3-methyl-6-(pyridin-2-ylthio)pyrimidin-4(3H)-one (CAS 2310224-38-3) [1][2][3]. This contrasts sharply with structurally related chemotypes: S-DABO analogs have reported HIV-1 RT IC50 values as low as 0.12 µM [2], 5-allyl-6-benzyl-2-(3-hydroxypropylthio)pyrimidin-4(3H)-one has an HIV-1 IC50 of 0.32 µM [4], and pyridothienopyrimidinones have Pim-1 IC50 values ranging from 1.18 to 8.83 µM [5]. The target compound is, at present, an uncharacterized scaffold whose differentiation from these analogs is limited to computed physicochemical properties and commercial availability. Any procurement decision must weigh this evidence gap: the compound is best suited for de novo screening campaigns where its unique substitution pattern (N3-methyl, C6-pyridin-2-ylthio, C2-unsubstituted) fills a gap in an existing SAR matrix, rather than as a direct replacement for a literature-validated inhibitor.

data limitation due diligence risk assessment

Recommended Application Scenarios for 3-Methyl-6-(pyridin-2-ylthio)pyrimidin-4(3H)-one Based on Available Evidence


Prospective Screening in Antiviral RNA-Dependent RNA Polymerase (RdRp) Inhibition Assays

The pyrimidin-4(3H)-one core with a C6-thioether substituent is structurally related to pyrimidinone-based inhibitors of viral polymerases, including HIV-1 reverse transcriptase (S-DABO series) [1] and Zika virus NS5 RdRp (6ω-cyclohexyl-2-(phenylaminocarbonylmethylthio)pyrimidin-4(3H)-ones, EC50 = 6.87 µM) [2]. The target compound's C6-pyridin-2-ylthio group may engage the RNA template entry channel or the NTP substrate site of viral RdRps. Its low molecular weight (219.26 Da) and favorable TPSA (70.9 Ų) make it suitable for fragment-based screening approaches targeting the PA-PB1 protein-protein interaction interface of influenza polymerase, a strategy highlighted in recent antiviral research [3]. Researchers should prioritize this compound in biochemical RdRp inhibition assays with head-to-head comparison against known S-DABO controls.

Kinase Inhibitor Fragment Library Expansion with a Novel C2-Unsubstituted Pyrimidinone Chemotype

Pyrimidin-4(3H)-one derivatives are established kinase inhibitor scaffolds, particularly against Pim-1 (IC50 1.18–8.83 µM for pyridothienopyrimidinones) [1] and GSK-3β (subnanomolar 6-(4-pyridyl)pyrimidin-4(3H)-ones) [2]. The target compound differs from these validated inhibitors by having an unsubstituted C2 position, which is a recognized hydrogen bond donor/acceptor site at the hinge region of the kinase ATP-binding pocket. The C6-pyridin-2-ylthio group may extend toward the solvent-exposed region or the selectivity pocket depending on the kinase. Its computed HBD count of zero and XLogP3 of 1 [3] suggest it will exhibit different selectivity and pharmacokinetic profiles compared to C2-substituted analogs. This compound is best deployed as a singleton addition to an existing in-house kinase fragment library, with subsequent X-ray crystallography or SPR-based screening to determine binding mode.

Structure-Activity Relationship (SAR) Expansion Around the N3 Position of Pyrimidin-4(3H)-one Inhibitors

In the S-DABO anti-HIV-1 series, the nature of the N3 substituent significantly impacts potency and selectivity: N3-alkyl derivatives with small alkyl groups at C5 achieved selectivity indexes ranging from 250 to >2,500 [1]. The target compound's N3-methyl group represents the minimal alkyl substitution, serving as a baseline for SAR expansion. Unlike many literature pyrimidinones which are N3-H or N3-aryl, this compound's N3-methyl group provides a defined starting point for systematic variation. It can be procured alongside its N3-unsubstituted analog (if available) and N3-ethyl/benzyl variants (via custom synthesis) to map the N3 substituent's contribution to activity, selectivity, and metabolic stability in a given target assay.

Metal Coordination Chemistry and Metalloenzyme Inhibitor Design

The pyridine-thioether linkage in the target compound has been noted to enhance binding affinity to metal ions [1], a property relevant to the design of metalloenzyme inhibitors (e.g., targeting Fe(II)-dependent histone demethylases such as KDM4/JMJD2, where pyrido[3,4-d]pyrimidin-4(3H)-ones have shown potency) [2]. The target compound's N3 and pyridine nitrogen atoms, combined with the sulfur of the thioether bridge, provide a potential tridentate metal-coordination motif (N-N-S). This distinguishes it from C2-thioether pyrimidinones where the thioether is not positioned to cooperate with the pyridine nitrogen in metal chelation. Researchers investigating metalloenzyme inhibition should evaluate this compound in metal-binding assays (e.g., Fe(II) competition, UV-vis titration) alongside control compounds lacking the pyridin-2-ylthio moiety.

Quote Request

Request a Quote for 3-methyl-6-(pyridin-2-ylthio)pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.